An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol Hydrochloride: Molecular Weight and Three-Dimensional Structure
An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol Hydrochloride: Molecular Weight and Three-Dimensional Structure
This technical guide provides a comprehensive overview of the physicochemical properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride, with a particular focus on its molecular weight and the methodologies for determining its three-dimensional (3D) structure. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in benzoxazepine scaffolds.
Introduction
The 2,3,4,5-tetrahydro-1,4-benzoxazepine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. The hydrochloride salt of the 8-hydroxy substituted derivative, 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride, is a specific analog of interest for further investigation. A thorough understanding of its molecular properties, including its precise molecular weight and three-dimensional conformation, is fundamental for any research and development endeavor, from computational modeling and docking studies to the design of synthetic routes and the interpretation of biological data.
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is the bedrock of its scientific investigation. For 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride, these foundational data points are crucial for everything from sample preparation to the interpretation of complex biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| CAS Number | 1803599-64-5 | [1][2] |
The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations. The molecular formula provides the elemental composition, which is a prerequisite for structural elucidation and is confirmed through techniques like high-resolution mass spectrometry.
Elucidation of the Three-Dimensional Structure
While a publicly available, experimentally determined 3D structure for 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride is not readily found, its spatial arrangement can be determined through a combination of computational and experimental techniques. The following sections outline the authoritative workflows for achieving this.
Computational Modeling: In Silico Structure Prediction
In the absence of experimental data, computational methods provide a powerful and accessible first step to generating a plausible 3D model. These methods are essential for virtual screening, lead optimization, and understanding potential ligand-receptor interactions.
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2D Structure Input : Begin with the 2D chemical structure of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride, typically represented as a SMILES string (Simplified Molecular-Input Line-Entry System).
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Conformational Search : Employ molecular mechanics force fields (e.g., MMFF94) within a computational chemistry software package to generate a diverse set of low-energy conformers. This step is crucial as the flexible seven-membered ring can adopt multiple conformations.
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Quantum Mechanical Minimization : For the most promising low-energy conformers, perform a geometry optimization using quantum mechanical methods (e.g., Density Functional Theory - DFT) to obtain a more accurate 3D structure.
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Model Validation : The final predicted structure should be evaluated for its energetic stability and consistency with general chemical principles.
A variety of free and commercial software packages are available for these tasks. For instance, open-source tools like Avogadro and RDKit can be used for initial structure generation and visualization, while more advanced computations can be performed with packages like Gaussian or Spartan.[3][4][5]
X-ray Crystallography: The Gold Standard for Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a small molecule at atomic resolution.[6][7] It provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
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Crystal Growth : The first and often most challenging step is to grow a high-quality single crystal of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
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Data Collection : A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
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Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are then determined (structure solution) and refined to best fit the experimental data.
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Structure Validation : The final crystal structure is validated using a variety of metrics to ensure its quality and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[8][9][10] While it does not directly provide a 3D image like X-ray crystallography, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the connectivity of atoms and their spatial relationships, allowing for the determination of the 3D structure.
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1D NMR Spectra Acquisition : Acquire standard 1D ¹H and ¹³C NMR spectra to identify the different chemical environments of the protons and carbons in the molecule.
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2D NMR Spectra Acquisition : Perform a series of 2D NMR experiments, such as:
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COSY (Correlation Spectroscopy) : To identify proton-proton couplings and establish the connectivity of the proton spin systems.
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HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon.
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HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range couplings between protons and carbons, which is crucial for piecing together the molecular skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space, providing key information about the molecule's conformation and stereochemistry.
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-
Structure Calculation : The distance and dihedral angle restraints obtained from the NMR data are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental data.
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Structure Validation : The final ensemble of structures is validated to ensure that it accurately represents the solution conformation of the molecule.
Synthesis and Characterization
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives typically involves the cyclization of an appropriate precursor.[11][12][13] For the title compound, a plausible synthetic route would involve the reaction of an appropriately substituted aminophenol with a suitable three-carbon electrophile, followed by cyclization.
The identity and purity of the synthesized compound would be confirmed by a suite of analytical techniques, including:
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¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure and connectivity of the atoms.
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Mass Spectrometry (MS) : To confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy : To identify the presence of key functional groups.
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High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.
Conclusion
2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride is a molecule of interest with a molecular weight of 201.65 g/mol . While a definitive, publicly available 3D structure has not been reported, this guide has outlined the established computational and experimental workflows that can be employed to determine its three-dimensional conformation. A multi-faceted approach, combining computational modeling with experimental verification through X-ray crystallography or NMR spectroscopy, will provide the most comprehensive and accurate understanding of the molecule's spatial arrangement, which is indispensable for its further development and application in scientific research.
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